5-Methylpyridine-2-carbothioamide

Descripción general

Descripción

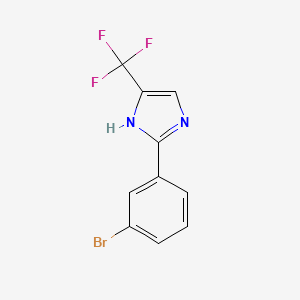

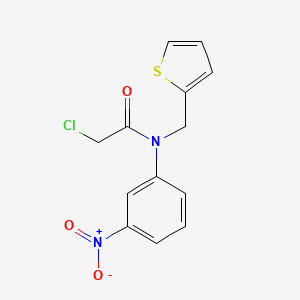

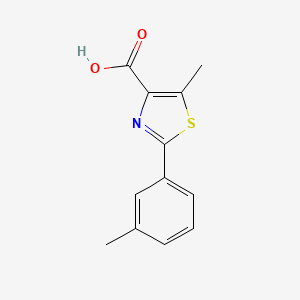

5-Methylpyridine-2-carbothioamide is a chemical compound with the molecular formula C7H8N2S and a molecular weight of 152.21 . It is used in the field of life sciences .

Synthesis Analysis

The synthesis of pyridine carboxamide and carbothioamide derivatives, which includes this compound, involves a condensation reaction . The synthesis of similar compounds has been achieved via palladium-catalyzed Suzuki cross-coupling reactions .Molecular Structure Analysis

The structure and spectroscopic data of similar molecules have been calculated using AM1, PM3 semi-empirical methods, ab initio Hartree–Fock, and density functional theory (B3LYP, B3PW91) methods by employing 6-31+ G (d, p) basis sets .Chemical Reactions Analysis

The bromination reaction of similar compounds is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Physical and Chemical Properties Analysis

This compound is insoluble in water and more dense than water . Its density is 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Antifungal and Antimicrobial Properties

- A series of 2-alkylthiopyridine-4-carbothioamides, including compounds related to 5-Methylpyridine-2-carbothioamide, have demonstrated fair inhibitory activity against certain yeasts and dermatophytes, showing selective fungistatic activity (Klimesová, Otčenášek, & Waisser, 1996).

- Another study synthesizing 4-alkylthiopyridine-2-carbothioamides found good antimycobacterial activity against several Mycobacterium species and moderate antifungal activity against Trichophyton mentagrophytes (Klimešová, Svoboda, Waisser, Macháček, Buchta, & Odlerová, 1996).

Structural and Spectroscopic Analysis

- The compound 2-ethylpyridine-4-carbothioamide, structurally related to this compound, has been studied using Fourier transform Raman and infrared spectra, revealing insights into its molecular structure and potential energy distribution (Muthu, Ramachandran, & Uma maheswari, 2012).

Antitumor Activity

- 2,2'-Bipyridyl-6-carbothioamide, a compound related to this compound, has shown in vitro and in vivo antitumor activity, mainly due to the inhibition of ribonucleotide reductase, a key enzyme in proliferating cells (Nocentini & Barzi, 1997).

Synthesis and Characterization

- Research on the synthesis and biological evaluation of derivatives of this compound has led to the development of compounds with significant inhibitory activity against certain cellular receptors, further contributing to the understanding of their potential pharmacological applications (Jin, Krishnaiah, Sreenu, Subrahmanyam, Rao, Mohan, Park, Son, Sheen, & Kim, 2011).

Mecanismo De Acción

Target of Action

It’s worth noting that pyridinecarbothioamides, a class of compounds to which 5-methylpyridine-2-carbothioamide belongs, have shown potential for development as orally active anticancer metallodrugs, with high selectivity towards plectin . Plectin is a versatile cytoskeletal linker protein involved in maintaining cell integrity, cellular dynamics, and signaling .

Biochemical Pathways

For instance, certain pyridinecarbothioamides have been found to inhibit bacterial phosphopantetheinyl transferase, attenuating secondary metabolism and thwarting bacterial growth .

Result of Action

Related compounds have demonstrated significant effects, such as the inhibition of bacterial growth .

Safety and Hazards

Direcciones Futuras

The future directions for 5-Methylpyridine-2-carbothioamide could involve further exploration of its synthesis methods, its potential applications in life sciences , and its inhibitory action against urease . Further studies could also focus on improving the selectivity and yield of the bromination reaction .

Propiedades

IUPAC Name |

5-methylpyridine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEVXONLVAPTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126387.png)

![Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3126395.png)

![4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B3126489.png)